molecular formula C7H7BBrNO2 B14053661 6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol

6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B14053661
M. Wt: 227.85 g/mol
InChI Key: UAZGLZXSGKEQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol typically involves multi-step organic reactions. One common method includes the bromination of benzo[c][1,2]oxaborole followed by amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine derivative for the amination step .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[c][1,2,5]oxadiazoles
  • Benzo[c][1,2,5]thiadiazoles

Comparison

Compared to these similar compounds, 6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its boron-containing structure, which imparts distinct chemical and biological properties. For example, the presence of boron can enhance the compound’s ability to form stable complexes with enzymes, making it a more effective inhibitor .

Properties

Molecular Formula

C7H7BBrNO2

Molecular Weight

227.85 g/mol

IUPAC Name

7-bromo-1-hydroxy-3H-2,1-benzoxaborol-6-amine

InChI

InChI=1S/C7H7BBrNO2/c9-7-5(10)2-1-4-3-12-8(11)6(4)7/h1-2,11H,3,10H2

InChI Key

UAZGLZXSGKEQJK-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2Br)N)O

Origin of Product

United States

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